Cas no 160980-60-9 (2-chloro-N-ethyl-N-(4-fluorophenyl)acetamide)
2-chloro-N-ethyl-N-(4-fluorophenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-chloro-N-ethyl-N-(4-fluorophenyl)acetamide
- CS-0233123
- AKOS008043643
- EN300-13096
- 160980-60-9
- G23668
- SCHEMBL8439833
- Z89271872
-
- Inchi: 1S/C10H11ClFNO/c1-2-13(10(14)7-11)9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3
- InChI Key: FVMCZMNCHWFXQS-UHFFFAOYSA-N
- SMILES: ClCC(N(C1C=CC(=CC=1)F)CC)=O
Computed Properties
- Exact Mass: 215.0513198Da
- Monoisotopic Mass: 215.0513198Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 20.3Ų
2-chloro-N-ethyl-N-(4-fluorophenyl)acetamide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-chloro-N-ethyl-N-(4-fluorophenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C377533-25mg |
2-chloro-N-ethyl-N-(4-fluorophenyl)acetamide |
160980-60-9 | 25mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C377533-50mg |
2-chloro-N-ethyl-N-(4-fluorophenyl)acetamide |
160980-60-9 | 50mg |
$ 70.00 | 2022-04-01 | ||
| TRC | C377533-250mg |
2-chloro-N-ethyl-N-(4-fluorophenyl)acetamide |
160980-60-9 | 250mg |
$ 275.00 | 2022-04-01 | ||
| Enamine | EN300-13096-0.05g |
2-chloro-N-ethyl-N-(4-fluorophenyl)acetamide |
160980-60-9 | 95% | 0.05g |
$64.0 | 2023-05-01 | |
| Enamine | EN300-13096-0.1g |
2-chloro-N-ethyl-N-(4-fluorophenyl)acetamide |
160980-60-9 | 95% | 0.1g |
$96.0 | 2023-05-01 | |
| Enamine | EN300-13096-0.25g |
2-chloro-N-ethyl-N-(4-fluorophenyl)acetamide |
160980-60-9 | 95% | 0.25g |
$136.0 | 2023-05-01 | |
| Enamine | EN300-13096-0.5g |
2-chloro-N-ethyl-N-(4-fluorophenyl)acetamide |
160980-60-9 | 95% | 0.5g |
$256.0 | 2023-05-01 | |
| Enamine | EN300-13096-1.0g |
2-chloro-N-ethyl-N-(4-fluorophenyl)acetamide |
160980-60-9 | 95% | 1g |
$355.0 | 2023-05-01 | |
| Enamine | EN300-13096-2.5g |
2-chloro-N-ethyl-N-(4-fluorophenyl)acetamide |
160980-60-9 | 95% | 2.5g |
$697.0 | 2023-05-01 | |
| Enamine | EN300-13096-5.0g |
2-chloro-N-ethyl-N-(4-fluorophenyl)acetamide |
160980-60-9 | 95% | 5g |
$1033.0 | 2023-05-01 |
2-chloro-N-ethyl-N-(4-fluorophenyl)acetamide Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 2-chloro-N-ethyl-N-(4-fluorophenyl)acetamide
Comprehensive Overview of 2-Chloro-N-ethyl-N-(4-fluorophenyl)acetamide (CAS No. 160980-60-9)
2-Chloro-N-ethyl-N-(4-fluorophenyl)acetamide, with the CAS registry number 160980-60-9, is a specialized organic compound that has garnered significant attention in the fields of agrochemical and pharmaceutical research. This compound, often referred to by its systematic IUPAC name, belongs to the class of N-substituted acetamides, which are known for their versatile applications. The presence of both chloro and fluoro substituents in its molecular structure enhances its reactivity and potential utility in various synthetic pathways.
In recent years, the demand for fluorinated acetamide derivatives has surged, driven by their role in developing advanced crop protection agents and bioactive molecules. Researchers are particularly interested in how the 4-fluorophenyl moiety influences the compound's binding affinity in target interactions. This aligns with the growing trend of precision agriculture and sustainable chemistry, where users frequently search for terms like "eco-friendly agrochemical intermediates" or "fluorine in drug design." The compound’s CAS No. 160980-60-9 is often queried in databases by professionals seeking high-purity reference standards for analytical purposes.
The synthesis of 2-Chloro-N-ethyl-N-(4-fluorophenyl)acetamide typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride in the presence of a base, followed by N-ethylation. This process highlights its relevance in heterocyclic chemistry, a topic frequently explored in academic forums and patent literature. Users searching for "amide coupling techniques" or "halogenated aromatic compounds" will find this compound’s profile insightful. Its stability under controlled conditions makes it a candidate for further derivatization, addressing the industry’s need for custom synthetic building blocks.
From an application standpoint, CAS 160980-60-9 is studied for its potential as a precursor in herbicide formulations, leveraging the chloroacetamide group’s herbicidal activity. However, modern research also explores its role in pharmaceutical intermediates, especially in designing molecules with improved metabolic stability—a hot topic in medicinal chemistry optimization. Searches like "fluorine’s impact on bioavailability" or "chloroacetamide applications" reflect this dual interest.
Quality control and regulatory compliance are critical for 2-Chloro-N-ethyl-N-(4-fluorophenyl)acetamide. Analytical methods such as HPLC and GC-MS are employed to verify its purity, a concern often raised in queries like "analytical standards for acetamides." The compound’s Safety Data Sheet (SDS) provides essential handling guidelines, though it is not classified under restrictive categories, ensuring its accessibility for legitimate research.
In summary, 160980-60-9 represents a nexus of agrochemical and pharmaceutical innovation. Its structural features align with current trends favoring halogenated compounds and targeted molecular design. As industries prioritize green chemistry and efficient synthesis, this compound’s profile will likely remain a focal point in scientific discourse and commercial exploration.
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